3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Description
The compound 3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one belongs to the pyrazolo[3,4-b]pyridine family, a heterocyclic scaffold known for its diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities . Its structure features a pyrazolo[3,4-b]pyridin-6-one core substituted with a methyl group at position 1, a 2-thienyl moiety at position 4, and an amino group at position 2.
Properties
IUPAC Name |
3-amino-1-methyl-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-15-11-9(10(12)14-15)6(5-8(16)13-11)7-3-2-4-17-7/h2-4,6H,5H2,1H3,(H2,12,14)(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSIAJLUGHMBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a compound that belongs to the class of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyrazolo-pyridine core with a thienyl substituent that contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 248.31 g/mol. The presence of the thienyl group is particularly notable as it enhances the compound's lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In one study, a related thieno[2,3-c]pyrazole compound was reported to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thieno[2,3-c]pyrazole | FaDu | 15.2 | Apoptosis induction |
| 3-Amino derivative | MCF-7 | 20.5 | Cell cycle arrest |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For example, certain thieno[2,3-c]pyrazole compounds have been shown to inhibit phosphodiesterase (PDE) enzymes involved in inflammatory pathways . This inhibition can lead to reduced levels of pro-inflammatory cytokines and improved outcomes in models of inflammation.
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of this compound. Research indicates that thieno[2,3-c]pyrazole derivatives can protect against oxidative stress by scavenging free radicals and reducing lipid peroxidation in erythrocytes exposed to toxic agents like 4-nonylphenol .
Table 2: Antioxidant Effects on Erythrocytes
| Treatment | % Altered Erythrocytes |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno-Pyrazole | 12 ± 1.03 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : Some derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression.
- Modulation of Enzyme Activity : The compound may modulate enzyme activities related to inflammation and oxidative stress.
- Interaction with Cellular Pathways : The structural features allow for interaction with various cellular pathways that regulate cell survival and proliferation.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving a related thienopyrazole showed significant tumor reduction in xenograft models when treated with the compound over a period of four weeks.
- Case Study 2 : In an experimental model of rheumatoid arthritis, administration of pyrazole derivatives resulted in decreased joint swelling and inflammation markers compared to control groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most promising applications of this compound lies in its potential as an anticancer agent. Research has indicated that pyrazolo[3,4-b]pyridine derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, compounds similar to 3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study highlighted the importance of such compounds in targeting Bub1 kinase, which is crucial for chromosomal stability during cell division .
Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. Pyrazolo[3,4-b]pyridine derivatives have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection against conditions like Alzheimer's disease. The structural features of this compound may enhance its interaction with receptors involved in neuroprotection and cognitive function.
Biological Research
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has been noted for its ability to inhibit certain phosphodiesterases (PDEs), which play a significant role in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes including inflammation and vasodilation.
Material Science
Synthesis of Functional Materials
In the field of material science, this compound has potential applications in the synthesis of functional materials. Its unique chemical structure allows for modifications that can lead to new materials with specific electronic or optical properties. These materials could be utilized in the development of organic semiconductors or sensors.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed significant cytotoxic effects on breast cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways that promote cell survival.
Case Study 2: Neuroprotective Effects
Research indicated that compounds similar to this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of pyrazolo[3,4-b]pyridin-6-ones are highly dependent on substituents. Below is a comparative analysis of key analogs:
Table 1: Substituents and Physical Properties of Selected Pyrazolo[3,4-b]pyridin-6-one Derivatives
Key Observations:
- Thiophene vs.
- Amino vs. Methyl Groups: The amino group (e.g., in ) may enhance hydrogen-bonding interactions compared to methyl substituents, influencing solubility and target affinity.
- Halogenation : Chloro and fluoro substituents (e.g., in ) are associated with increased metabolic stability and lipophilicity.
Key Observations:
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Catalysts | Conditions | Reference |
|---|---|---|---|
| Cyclocondensation | TFA, toluene | Reflux | |
| Ionic liquid synthesis | [bmim][BF₄], FeCl₃·6H₂O | 80°C, stirring | |
| Mannich reaction | Formalin, primary amines | Methanol, 40°C |
What spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?
Basic Research Question
Methodological Answer:
Structural validation relies on a combination of spectroscopic and analytical methods:
- ¹H/¹³C NMR : Assigns methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). For example, 3-methyl substituents show singlet peaks, while thienyl protons exhibit distinct splitting patterns .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) functional groups .
- ESI-MS : Validates molecular ions (e.g., [M+H]⁺) against calculated masses .
- Elemental Analysis : Cross-checks experimental C/H/N percentages with theoretical values .
Q. Table 2: Key Spectral Assignments
| Technique | Functional Group/Feature | Characteristic Data | Reference |
|---|---|---|---|
| ¹H NMR | Methyl groups | δ 2.3–2.5 ppm (singlet) | |
| IR | C=O stretch | ~1700 cm⁻¹ | |
| ESI-MS | Molecular ion | [M+H]⁺ matching m/z |
How can reaction parameters be systematically optimized to enhance synthetic efficiency and yield?
Advanced Research Question
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : TFA (proton donor) vs. FeCl₃ (Lewis acid) for regioselectivity. FeCl₃ in ionic liquids improves yields by stabilizing intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., [bmim][BF₄]) enhance reaction rates compared to toluene .
- Temperature Control : Reflux (110°C) for cyclocondensation vs. 80°C for one-pot synthesis to avoid side reactions .
- Stoichiometric Adjustments : Excess acrylate esters (1.2 equiv) drive cyclization to completion .
Note : Conflicting reports on catalyst efficacy suggest context-dependent optimization. For example, TFA is preferred for small-scale reactions, while FeCl₃ scales better .
What strategies are effective in resolving contradictory spectral data during structural elucidation?
Advanced Research Question
Methodological Answer:
Ambiguities arise in complex heterocycles due to overlapping signals or tautomerism. Solutions include:
- 2D NMR (COSY, HSQC) : Resolves proton-proton and carbon-proton correlations. For example, HSQC distinguishes thienyl vs. pyridine carbons .
- X-ray Crystallography : Definitive confirmation of regiochemistry (e.g., thienyl substitution at C4 vs. C5) .
- Isotopic Labeling : Traces nitrogen/carbon pathways in ambiguous synthetic routes .
- Cross-Validation : Combines NMR, IR, and elemental analysis to reconcile discrepancies (e.g., NH₂ vs. NHMe signals) .
How are computational chemistry methods applied to predict the biological activity and molecular interactions of this compound?
Advanced Research Question
Methodological Answer:
Computational approaches include:
- Molecular Docking : Screens binding affinity with targets (e.g., cyclooxygenase for anti-inflammatory activity) using software like Discovery Studio .
- QSAR Modeling : Correlates substituent effects (e.g., thienyl vs. phenyl) with bioactivity .
- DFT Calculations : Predicts tautomeric stability and electron distribution in the pyrazolo-pyridine core .
- MD Simulations : Evaluates dynamic interactions in aqueous environments (e.g., solubility profiling) .
Application Example : Docking studies on pyrazolo-pyridines with COX-2 revealed hydrogen bonding with Ser530, guiding anti-inflammatory drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
